Mass Shift Precision: D-Alanine-3,3,3-d3 Provides Clean +3 Da Separation vs. +0 Da Unlabeled Baseline
D-Alanine-3,3,3-d3 exhibits a nominal mass shift of M+3 relative to unlabeled D-Alanine (M), providing a clear, non-overlapping isotopic peak for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS). This specific deuteration pattern (CD3CH(NH2)COOH) ensures that the analyte signal for endogenous alanine (m/z 90.08 for [M+H]+) is fully resolved from the internal standard (m/z 93.09 for [M+H]+) under typical MS conditions, minimizing ion suppression effects .
| Evidence Dimension | Nominal Mass-to-Charge Ratio Shift ([M+H]+ ion) |
|---|---|
| Target Compound Data | +3 Da (m/z 93.09) |
| Comparator Or Baseline | Unlabeled D-Alanine (m/z 90.08) |
| Quantified Difference | 3 Da |
| Conditions | Electrospray ionization (ESI) positive ion mode LC-MS, based on molecular formula C3H7NO2 for unlabeled and C3H4D3NO2 for target |
Why This Matters
This quantifiable +3 Da separation ensures accurate and interference-free quantification of endogenous D-alanine in biological matrices, a critical requirement for validated bioanalytical assays.
